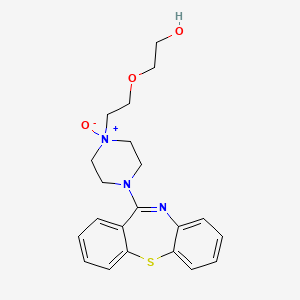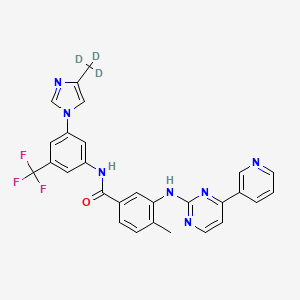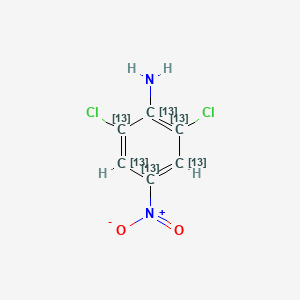![molecular formula C10H15N3O2 B564351 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol CAS No. 1184990-35-9](/img/structure/B564351.png)
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol is a stable isotope-labeled compound used primarily in scientific research. It is an N-nitroso derivative of a secondary amine and is often utilized as a reference material in analytical chemistry, particularly in the study of smoking-related substances and carcinogens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol typically involves the nitrosation of a secondary amine. The process begins with the preparation of the secondary amine, followed by its reaction with nitrosating agents under controlled conditions to form the N-nitroso derivative .
Industrial Production Methods: Industrial production of this compound involves stringent regulatory standards to ensure the purity and stability of the product. The process includes multiple steps of purification and quality control to meet the requirements set by regulatory bodies such as the United States Pharmacopeia (USP) and the European Medicines Agency (EMA) .
Análisis De Reacciones Químicas
Types of Reactions: 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol is extensively used in scientific research, including:
Chemistry: As a reference standard in analytical method development and validation.
Biology: In studies related to the metabolism and distribution of nitrosamines.
Medicine: In research on the carcinogenic properties of tobacco-specific nitrosamines.
Industry: For quality control and impurity profiling in pharmaceutical production.
Mecanismo De Acción
The compound exerts its effects primarily through its nitroso group, which can undergo metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects. The molecular targets include DNA, proteins, and lipids, and the pathways involved often relate to oxidative stress and cellular damage .
Comparación Con Compuestos Similares
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): A tobacco-specific nitrosamine with similar carcinogenic properties.
N-Nitrosodiphenylamine: Another nitrosamine used in research on carcinogenicity.
N-Nitrosodiethanolamine: Known for its presence in various consumer products and its potential health risks.
Uniqueness: 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol is unique due to its stable isotope labeling, which makes it particularly valuable in quantitative analytical studies. Its specific structure allows for detailed investigation of nitrosamine metabolism and distribution in biological systems .
Propiedades
IUPAC Name |
N-(4-hydroxy-1-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDMFFRDEFHWCJ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCCO)C1=CN=CC=C1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(CCCO)C1=CN=CC=C1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676037 |
Source


|
| Record name | N-[4-Hydroxy-1-(pyridin-3-yl)butyl]-N-(~2~H_3_)methylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184990-35-9 |
Source


|
| Record name | N-[4-Hydroxy-1-(pyridin-3-yl)butyl]-N-(~2~H_3_)methylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
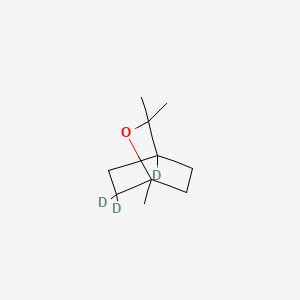

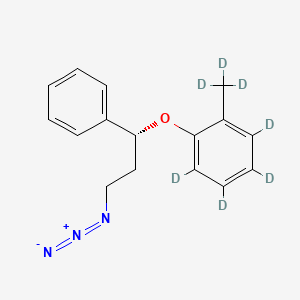
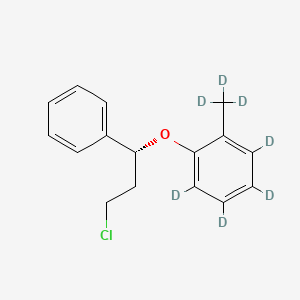
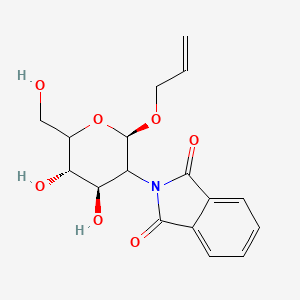
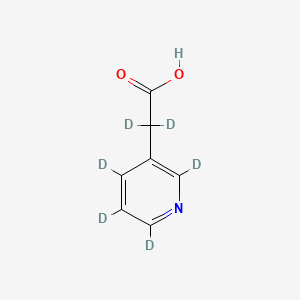
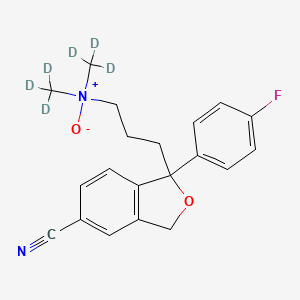
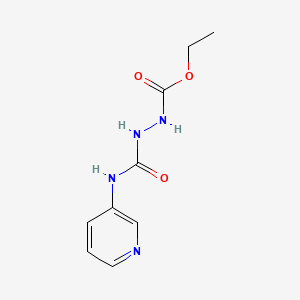
![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)
